8-(Piperazin-1-yl)naphthalen-2-ol, also known as 8-piperazin-1-ylnaphthalen-2-ol dihydrochloride, is a chemical compound with significant implications in medicinal chemistry and biological research. This compound features a piperazine moiety attached to a naphthalene ring, specifically at the 8-position of the naphthalene and the 2-position of the hydroxyl group. Its unique structure allows for diverse biological activities, making it a subject of interest in drug discovery and development.
The compound is classified under the category of piperazine derivatives, which are known for their pharmacological properties. It can be sourced from various chemical suppliers and is often utilized in research settings for its potential therapeutic applications. The compound's IUPAC name reflects its structural components, which include both aromatic and heterocyclic elements.
The synthesis of 8-(Piperazin-1-yl)naphthalen-2-ol typically involves a reaction between 2-naphthol and piperazine. This reaction is usually conducted in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Common solvents include ethanol or dimethylformamide, while catalysts may vary depending on the desired yield and purity.
Industrial production methods mirror these laboratory techniques but are optimized for larger-scale synthesis, focusing on maximizing yield and minimizing impurities .
The molecular formula for 8-(Piperazin-1-yl)naphthalen-2-ol is , with a molecular weight of approximately 240.29 g/mol. The structural representation can be described as follows:
The InChI key for this compound is LSGSGPRJCQLBTQ-UHFFFAOYSA-N, which aids in database searches for chemical information .
8-(Piperazin-1-yl)naphthalen-2-ol can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound's properties to enhance its biological activity or to create derivatives with novel functionalities.
The mechanism of action for 8-(Piperazin-1-yl)naphthalen-2-ol involves its interaction with specific biological targets within cells. It is believed to modulate enzyme activity or bind to receptors, leading to various pharmacological effects. For instance:
The exact pathways are currently under investigation, with ongoing studies aimed at elucidating its full pharmacodynamic profile.
8-(Piperazin-1-yl)naphthalen-2-ol exhibits several notable physical properties:
Chemical properties include:
8-(Piperazin-1-yl)naphthalen-2-ol has diverse applications across various fields:
The compound is systematically named as 8-(piperazin-1-yl)naphthalen-2-ol according to IUPAC conventions [2] [3]. This nomenclature specifies:
The molecular formula C₁₄H₁₆N₂O is established through high-resolution mass spectrometry and elemental analysis [1] [2] [3]. Key mass-related properties include:
While single-crystal X-ray diffraction data for this specific compound is unavailable in the provided sources, its dihydrochloride salt (CAS 1303968-32-2) has been isolated as an off-white crystalline solid [5] [6]. Spectroscopic data are summarized below:
Table 1: Spectroscopic Signatures of 8-(Piperazin-1-yl)naphthalen-2-ol
Technique | Key Assignments |
---|---|
¹H NMR (predicted) | δ 8.10 (d, H-1), 7.65 (d, H-3), 7.25 (t, H-6), 6.95 (d, H-4), 3.25 (m, piperazine-H), 2.85 (m, piperazine-H), 5.50 (s, OH) |
IR | 3350 cm⁻¹ (O-H stretch), 2900–2800 cm⁻¹ (C-H aliphatic), 1590 cm⁻¹ (C=C aromatic) |
UV-Vis | λₘₐₓ 275 nm, 320 nm (π→π* transitions of conjugated naphthalene system) |
The canonical SMILES OC1=CC=C2C=CC=C(N3CCNCC3)C2=C1 and InChIKey JHFGCEGHEXXYGB-UHFFFAOYSA-N [2] enable computational modeling of its 3D structure. The phenolic proton exhibits exchange broadening in NMR, while the piperazine protons show characteristic coupling patterns.
The compound exhibits two primary equilibria:
The 8-position substitution is sterically favored over 1- or 4-substituted analogs for metal chelation [4].
Structurally similar derivatives exhibit significant variations in physicochemical properties and bioactivity:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: